molecular formula C18H16ClFN4O2S B277442 N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B277442
M. Wt: 406.9 g/mol
InChI Key: KZMLFFCCAJBXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CF3 or CFMTA, and it is a member of the triazole family of compounds. CFMTA is a synthetic compound that has been synthesized using a variety of methods, and it has been found to exhibit a range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of CFMTA is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. CFMTA has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth. CFMTA has also been found to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CFMTA has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CFMTA has also been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of inflammatory diseases. CFMTA has also been found to exhibit anti-fungal activity, making it a potential candidate for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

CFMTA has several advantages and limitations for lab experiments. One advantage is that it exhibits a broad range of biological activities, making it a promising candidate for drug development. Another advantage is that it can be synthesized using a variety of methods, allowing for the production of large quantities of the compound. However, one limitation is that the exact mechanism of action of CFMTA is not well understood, making it difficult to design experiments that target specific pathways. Another limitation is that CFMTA has not been extensively tested in vivo, making it unclear how it will behave in a living organism.

Future Directions

There are several future directions for research on CFMTA. One direction is to further investigate the mechanism of action of CFMTA and identify the specific pathways and enzymes that it targets. Another direction is to test the efficacy of CFMTA in vivo using animal models of cancer and inflammatory diseases. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing CFMTA. Finally, research could explore the potential of CFMTA as a lead compound for the development of novel drugs with improved efficacy and reduced side effects.

Synthesis Methods

CFMTA can be synthesized using a variety of methods. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2-(2-methoxyphenyl)-4-methyl-1,2,4-triazole-3-thiol in the presence of an appropriate base. The resulting product is then acetylated using acetic anhydride to yield CFMTA. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce CFMTA in high yield and purity.

Scientific Research Applications

CFMTA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fungal properties. CFMTA has also been found to inhibit the growth of a variety of cancer cell lines, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C18H16ClFN4O2S

Molecular Weight

406.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16ClFN4O2S/c1-24-17(12-5-3-4-6-15(12)26-2)22-23-18(24)27-10-16(25)21-11-7-8-14(20)13(19)9-11/h3-9H,10H2,1-2H3,(H,21,25)

InChI Key

KZMLFFCCAJBXEA-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3OC

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3OC

Origin of Product

United States

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